Home > Products > Screening Compounds P40054 > Cilengitide (trifluoroacetate)
Cilengitide (trifluoroacetate) -

Cilengitide (trifluoroacetate)

Catalog Number: EVT-8312699
CAS Number:
Molecular Formula: C29H41F3N8O9
Molecular Weight: 702.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods and Technical Details

Cilengitide can be synthesized through various methods, including solid-phase synthesis and enzymatic approaches. One notable method involves using thioesterase for a chemoenzymatic synthesis, which significantly enhances efficiency. This method reduces the synthesis time from 32 hours to just 40 minutes while increasing the yield from 27.2% to 79.3% .

The solid-phase synthesis typically employs Fmoc-protected amino acids on Wang resin, allowing for stepwise addition of amino acids to construct the cyclic peptide framework . The synthesis process includes:

  1. Swelling the resin: The resin is swelled in a suitable solvent.
  2. Coupling: Fmoc-protected amino acids are coupled using reagents like HBTU and DIEA.
  3. Deprotection: The Fmoc group is removed to allow subsequent amino acid additions.
  4. Cyclization: The linear peptide is cyclized under specific conditions using coupling agents like PyBOP.
Molecular Structure Analysis

Structure and Data

Cilengitide has a unique cyclic structure that consists of five amino acids forming a ring. Its molecular formula is C_20H_28F_3N_5O_4, with a molecular weight of approximately 441.46 g/mol. The trifluoroacetate form is characterized by the presence of trifluoroacetic acid in its structure, which enhances its solubility and stability in biological environments.

The structural representation can be summarized as follows:

  • Cyclic Peptide Backbone: Composed of specific amino acid sequences designed to interact with integrins.
  • Functional Groups: The presence of trifluoroacetate contributes to its pharmacokinetic properties.
Chemical Reactions Analysis

Reactions and Technical Details

Cilengitide undergoes various chemical reactions during its synthesis and biological interactions:

  1. Peptide Bond Formation: Involves coupling reactions between carboxylic acids and amines facilitated by coupling agents.
  2. Cyclization Reactions: These are crucial for forming the cyclic structure from linear precursors.
  3. Hydrolysis Reactions: In biological systems, Cilengitide may undergo hydrolysis, affecting its bioavailability and activity.

The detailed mechanisms involve nucleophilic attacks at carbonyl groups during coupling and cyclization processes.

Mechanism of Action

Cilengitide exerts its therapeutic effects primarily through the inhibition of integrin signaling pathways. By binding to αvβ3 and αvβ5 integrins on endothelial cells, it disrupts their interaction with extracellular matrix proteins such as vitronectin and fibronectin. This blockade leads to:

  • Inhibition of Cell Adhesion: Reducing tumor cell attachment to the vasculature.
  • Impaired Angiogenesis: Preventing new blood vessel formation essential for tumor growth.
  • Induction of Apoptosis: Promoting programmed cell death in cancer cells due to disrupted signaling.

Data from clinical studies indicate that Cilengitide can enhance the efficacy of conventional therapies when used in combination with chemotherapeutic agents .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Cilengitide typically appears as a white to off-white powder.
  • Solubility: It is soluble in water, which aids in its administration for therapeutic use.

Chemical Properties

  • Stability: The trifluoroacetate salt form enhances stability against hydrolysis compared to other forms.
  • pH Sensitivity: The compound exhibits pH-dependent solubility, which can influence its absorption in biological systems.

Relevant data indicates that Cilengitide maintains structural integrity under physiological conditions but may be susceptible to degradation under extreme pH levels or prolonged exposure to moisture .

Applications

Cilengitide has significant scientific applications primarily in oncology:

  • Cancer Treatment: It is being investigated for use in various cancers, including glioblastoma multiforme and non-small cell lung cancer, due to its ability to inhibit tumor growth and metastasis.
  • Research Tool: Cilengitide serves as a valuable tool in studying integrin biology and the mechanisms underlying angiogenesis.

Clinical trials continue to explore its potential benefits when combined with other therapeutic modalities, highlighting its role in advancing cancer treatment strategies .

Molecular Mechanisms of Integrin Inhibition by Cilengitide Trifluoroacetate

Structural Basis of αvβ3 and αvβ5 Integrin Antagonism

Cilengitide trifluoroacetate is a cyclized pentapeptide with the sequence Arg-Gly-Asp-DPhe-(N-methyl-Val) (cyclo[RGDf(NMe)V]). Its trifluoroacetate salt enhances solubility while preserving biological activity. The compound’s three-dimensional structure features a β-turn conformation that optimally positions the Arg-Gly-Asp (RGD) motif for high-affinity engagement with the ligand-binding pocket of αvβ3 and αvβ5 integrins [1] [7]. These integrins recognize RGD sequences in extracellular matrix (ECM) proteins such as vitronectin, fibronectin, and osteopontin.

Cilengitide’s cyclic structure confers rigidity, reducing entropy loss upon binding. The methylated valine residue enhances hydrophobic interactions within the integrin’s β-subunit specificity loop. X-ray crystallography studies confirm that the aspartic acid (Asp) residue coordinates with the metal ion-dependent adhesion site (MIDAS) in the β3 or β5 subunit, while the arginine (Arg) residue forms salt bridges with αv subunit residues [7]. This dual-subunit engagement results in sub-nanomolar affinity for αvβ3 (IC~50~ = 0.0004–4 nM) and nanomolar affinity for αvβ5 (IC~50~ = 79–120 nM) in cell-free and cell-based assays [2] [3] [7].

Competitive Inhibition of RGD-Dependent Ligand Binding

Cilengitide acts as a competitive antagonist by sterically blocking natural RGD-containing ligands from accessing the integrin binding pocket. This inhibition disrupts integrin-mediated cell adhesion to ECM substrates. Key evidence includes:

  • In Vitro Adhesion Assays: Cilengitide inhibits human melanoma (M21) cell adhesion to vitronectin with an IC~50~ of 0.4 μM. Similarly, it blocks adhesion of glioblastoma (U87MG, T98G) and ovarian cancer (SKOV3) cells to vitronectin and fibrinogen at concentrations of 0.1–10 μM [3] [7].
  • Dose-Dependent Effects: Increasing cilengitide concentrations (1–50 μg/mL) induce detachment of endothelial cells (HMEC-1) and glioma cells (G28, G44) from uncoated culture dishes within 24 hours [6].
  • Ligand Specificity: The compound preferentially antagonizes RGD-dependent ligands like vitronectin (bound by αvβ3/αvβ5) but shows minimal activity against non-RGD ligands (e.g., collagen-bound α2β1 integrin) [7].

Table 1: Competitive Inhibition of Ligand Binding by Cilengitide

Cell TypeIntegrin TargetLigand/SubstrateIC₅₀Source
M21 melanomaαvβ3Vitronectin0.0004 μM [3]
HT-29αvβ5Vitronectin0.12 μM [3]
HEK293αvβ3Fibrinogen0.22 μM [3]
SKOV3αvβ3/αvβ5Fibrinogen0.37 μM [3]

Allosteric Modulation of Integrin Conformational Activation

Beyond competitive inhibition, cilengitide stabilizes integrins in an inactive conformation, preventing conformational activation ("inside-out signaling"). Integrins exist in bent (inactive) or extended (active) states. Cilengitide preferentially binds the bent conformation, hindering transition to the high-affinity state [3]. Key mechanisms include:

  • Suppression of Kinase Signaling: In endothelial and glioma cells, cilengitide (5–50 μg/mL) inhibits phosphorylation of focal adhesion kinase (FAK) at Tyr397, Src at Tyr416/418, and Akt at Ser473 within 1 hour. This disrupts downstream survival pathways [6].
  • Cytoskeletal Disassembly: Treatment induces actin depolymerization and disassembly of tight junctions (ZO-1), leading to loss of cell polarity and detachment [6].
  • Autophagy and Apoptosis: In glioblastoma cells (U87, U251), cilengitide (25 μg/mL) induces autophagy within 12 hours and caspase-dependent apoptosis at 48 hours [3].

Table 2: Downstream Effects of Integrin Conformational Modulation

Cellular EffectExperimental SystemConcentrationTimeframeSource
FAK/Src/Akt inhibitionHMEC-1 endothelial cells20–60 μg/mL30–120 min [3]
Actin cytoskeleton disruptionGlioma cells (G28, G44)50 μg/mL1 hour [6]
p53 accumulationU87MG glioblastoma100 nM24 hours [3]
PUMA mRNA upregulationU87MG glioblastoma100 nM24 hours [3]

Selectivity Profiling Against Glycoprotein IIbIIIa and Other Integrin Subtypes

Cilengitide exhibits selectivity for αvβ3/αvβ5 over other RGD-recognizing integrins:

  • Glycoprotein IIbIIIa (αIIbβ3): Cilengitide’s affinity for αIIbβ3 (IC~50~ = 40–63 nM) is ≈10-fold lower than for αvβ3. This selectivity minimizes interference with platelet aggregation [2] [7].
  • α5β1 Integrin: The compound shows moderate activity against α5β1 (IC~50~ = 250 nM–1 μM), which binds fibronectin. This is ≈60-fold weaker than its αvβ3 inhibition [7].
  • Pan-Integrin Expression: Resistance in triple-negative breast cancer (TNBC) correlates with high expression of non-target integrins (e.g., α6β4). Cells with low integrin abundance are more sensitive, as compensatory adhesion pathways are limited [4].

Table 3: Selectivity Profile of Cilengitide Across Integrin Subtypes

Integrin TargetCell-Free/Binding Assay IC₅₀Cellular Adhesion Assay IC₅₀Selectivity vs. αvβ3Source
αvβ34 nM0.0004–0.22 μMReference [2] [7]
αvβ579 nM0.12 μM20-fold lower [2] [3]
αIIbβ3 (gpIIbIIIa)40–63 nMNot tested10-fold lower [2] [7]
α5β1250 nM–1 μM0.37 μM60-fold lower [3] [7]

Properties

Product Name

Cilengitide (trifluoroacetate)

IUPAC Name

2-[5-benzyl-11-[3-(diaminomethylideneamino)propyl]-7-methyl-3,6,9,12,15-pentaoxo-8-propan-2-yl-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid;2,2,2-trifluoroacetic acid

Molecular Formula

C29H41F3N8O9

Molecular Weight

702.7 g/mol

InChI

InChI=1S/C27H40N8O7.C2HF3O2/c1-15(2)22-25(41)33-17(10-7-11-30-27(28)29)23(39)31-14-20(36)32-18(13-21(37)38)24(40)34-19(26(42)35(22)3)12-16-8-5-4-6-9-16;3-2(4,5)1(6)7/h4-6,8-9,15,17-19,22H,7,10-14H2,1-3H3,(H,31,39)(H,32,36)(H,33,41)(H,34,40)(H,37,38)(H4,28,29,30);(H,6,7)

InChI Key

WHJCSACXAPYNTG-UHFFFAOYSA-N

SMILES

CC(C)C1C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N1C)CC2=CC=CC=C2)CC(=O)O)CCCN=C(N)N.C(=O)(C(F)(F)F)O

Canonical SMILES

CC(C)C1C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N1C)CC2=CC=CC=C2)CC(=O)O)CCCN=C(N)N.C(=O)(C(F)(F)F)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.